Dimethyl 1H-indazole-3,5-dicarboxylate
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Overview
Description
Dimethyl 1H-indazole-3,5-dicarboxylate is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1H-indazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with dimethyl oxalate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1H-indazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Dimethyl 1H-indazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Dimethyl 1H-indazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1H-indazole-3-carboxylate
- Dimethyl 1H-indazole-5-carboxylate
- Dimethyl 1H-indazole-3,5-dicarboxylate
Uniqueness
This compound is unique due to its dual carboxylate groups at positions 3 and 5, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives. This structural feature allows for versatile functionalization and enhances its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
dimethyl 1H-indazole-3,5-dicarboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)6-3-4-8-7(5-6)9(13-12-8)11(15)17-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
UQOMQMBVSJSROI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)OC |
Origin of Product |
United States |
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